5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid
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Overview
Description
5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of three iodine atoms and a chloroacetyl group, which contribute to its distinct chemical behavior and reactivity.
Mechanism of Action
Target of Action
The primary target of 5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid is the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the generation and conduction of nerve impulses .
Mode of Action
The compound interacts with its target by binding to specific sodium ion (Na+) channel sites on the nerve membrane . This interaction affects the membrane potential by reducing the passage of Na+ through these channels . As a result, it blocks the generation and conduction of nerve impulses .
Biochemical Pathways
The compound’s action on sodium ion channels disrupts the normal flow of ions, which in turn affects various biochemical pathways. The primary pathway affected is the generation and conduction of nerve impulses . The downstream effects of this disruption include a decrease in the excitability of nerve membranes .
Pharmacokinetics
It is known that the compound is readily soluble in water , which may influence its bioavailability.
Result of Action
The result of the compound’s action is the reversible blocking of the generation and conduction of sensory nerve impulses . This leads to a temporary elimination of local sensation, particularly pain . This makes the compound useful in local surgical operations and treatments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid typically involves the chloroacetylation of amino compounds. One efficient method includes the use of chloroacetyl chloride in phosphate buffer, which allows for the selective N-chloroacetylation of amino compounds under mild conditions . This method is eco-friendly, easily scalable, and robust, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound often involves large-scale chloroacetylation reactions, where the reaction conditions are optimized to ensure high yields and purity. The use of metal-free bio-compatible conditions is preferred to minimize environmental impact and ensure the safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride, various nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various chloroacetamides and other derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of biochemical pathways and as a tool for probing biological systems.
Medicine: Investigated for its potential use in drug development and molecular imaging.
Industry: Utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,4,6-triiodoisophthalic acid: Another compound with three iodine atoms, used in similar applications.
N-chloroacetamides: A class of compounds with similar chloroacetyl groups, used in various chemical and biological studies.
Uniqueness
5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid is unique due to its combination of iodine atoms and a chloroacetyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high reactivity and specificity.
Properties
IUPAC Name |
5-[(2-chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClI3NO5/c11-1-2(16)15-8-6(13)3(9(17)18)5(12)4(7(8)14)10(19)20/h1H2,(H,15,16)(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBGVYOIJLROJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClI3NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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